Piperonyl isobutyrate

説明

Historical Context and Evolution of Research Perspectives

The study of piperonyl isobutyrate is closely linked to the broader investigation of piperonyl compounds and their applications. Initially, research into related substances like piperonyl butoxide, a well-known insecticide synergist, paved the way for exploring other derivatives. researchgate.net Piperonyl butoxide was first semisynthesized in 1947 from safrole, a principal component of camphor (B46023) oil. researchgate.net This historical work on methylenedioxyphenyl compounds set a precedent for the synthesis and investigation of other esters, including this compound. researchgate.net

Early interest in this compound was primarily driven by the flavor and fragrance industry. chemicalbook.comthegoodscentscompany.com Its sweet, fruity, and berry-like aroma made it a candidate for use as a flavoring agent in food products and as a component in fragrances. chemicalbook.comsigmaaldrich.com Consequently, much of the initial data generated for this compound pertained to its organoleptic properties and its approval for use in food by regulatory bodies like the FDA. chemicalbook.comnih.gov

Over time, the perspective on this compound has broadened. While its role as a flavoring agent remains significant, its structural similarity to compounds with biological activity has led to its inclusion in broader chemical and toxicological studies. tandfonline.comnih.gov For instance, research on piperonyl acetate (B1210297), a structurally similar ester, has provided a toxicological and dermatological framework that can be informative for assessing this compound. nih.gov The metabolism of this compound has also been a subject of study, with research indicating that it is metabolized to piperonylic acid. tandfonline.comresearchgate.net

Contemporary Relevance in Chemical Science and Interdisciplinary Research

The interdisciplinary relevance of this compound is growing. In food science, it continues to be investigated for its flavoring properties and its stability in various food matrices. chemicalbook.comthegoodscentscompany.com In environmental science, the study of compounds like this compound contributes to a broader understanding of the fate and potential effects of synthetic chemicals in the environment. rsc.org

Moreover, the piperonyl moiety is of interest in medicinal chemistry and biochemistry. For example, piperonylic acid, a metabolite of this compound, has been shown to be a mechanism-based inactivator of a key enzyme in the phenylpropanoid pathway in plants. researchgate.net While this research does not directly involve this compound, it highlights the biological relevance of its structural components and opens avenues for future investigation. The compound has also been mentioned in the context of developing cosmetic compositions, although the focus has often been on other piperonyl derivatives. google.com

Methodological Frameworks in this compound Investigation

The investigation of this compound employs a range of standard chemical and analytical methodologies.

Synthesis and Purification: The primary method for producing this compound is through the esterification of piperonyl alcohol with isobutyric acid. chemicalbook.com Purification is typically achieved through distillation under reduced pressure. chemicalbook.comsigmaaldrich.com

Structural Elucidation and Physicochemical Characterization: Standard spectroscopic techniques are used to confirm the structure and purity of this compound. These include:

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the methylenedioxy bridge. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of protons and carbons within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

Physicochemical properties such as boiling point, density, and refractive index are determined using established laboratory methods. chemicalbook.comsigmaaldrich.com

Analytical Detection: For its detection in various matrices, chromatographic methods are predominantly used. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of this compound, particularly in complex mixtures like flavor and fragrance formulations. sigmaaldrich.com

Metabolic Studies: The investigation of the metabolic fate of this compound involves in vivo studies, typically in animal models. tandfonline.comresearchgate.net These studies utilize techniques to identify and quantify metabolites in biological samples such as urine. tandfonline.comresearchgate.net

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | sigmaaldrich.comnih.govthermofisher.com |

| Molecular Weight | 222.24 g/mol | sigmaaldrich.comnih.govthermofisher.com |

| Appearance | Colorless to light yellow liquid/oil | chemicalbook.comthermofisher.com |

| Odor | Sweet, fruity, berry-like, jam-like | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 91-92 °C at 0.005 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.154 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.511 | chemicalbook.comsigmaaldrich.com |

| Flash Point | >110 °C (>230 °F) | chemicalbook.comvwr.com |

| CAS Number | 5461-08-5 | chemicalbook.comsigmaaldrich.comnih.gov |

Spectroscopic Data

While specific spectra are not reproduced here, the primary techniques used for the structural confirmation of this compound are well-documented.

| Spectroscopic Technique | Application |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups including the ester carbonyl (C=O) stretch, C-O stretching, and the characteristic bands of the aromatic ring and the methylenedioxy group. nih.gov |

| Mass Spectrometry (MS) | Provides the molecular ion peak corresponding to the molecular weight of 222.24 and a characteristic fragmentation pattern that aids in structural identification. nih.gov |

Metabolism

Studies in rabbits have shown that this compound is metabolized and excreted in the urine. The primary metabolite identified is piperonylic acid. tandfonline.comresearchgate.net In one study, following oral administration, 11.4% of the dose of this compound was recovered as piperonylic acid in the urine over three days. tandfonline.comresearchgate.net This indicates that the ester linkage is hydrolyzed in vivo.

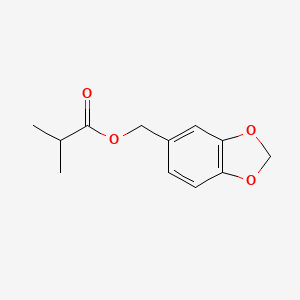

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULTIASPCVEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063917 | |

| Record name | Piperonyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], colourless oily liquid with a mild, fruity, berry-like odour | |

| Record name | Piperonyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperonyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Piperonyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.154-1.160 | |

| Record name | Piperonyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5461-08-5 | |

| Record name | Piperonyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzodioxol-5-ylmethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8HBR1ACYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Fate and Biotransformation Pathways of Piperonyl Isobutyrate

In Vivo Metabolic Processing and Excretion Kinetics

The in vivo journey of piperonyl isobutyrate involves its absorption into the system, distribution throughout the body, metabolic breakdown into various other compounds, and eventual excretion.

Absorption and Distribution Dynamics

Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies on structurally related hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives indicate they are generally absorbed rapidly. inchem.org The distribution of this compound itself has not been extensively detailed in available literature. However, research on its predicted initial metabolite, piperonyl alcohol, shows that after administration to rodents, the highest concentrations of related compounds are found in the liver and gastrointestinal tract, with lower levels in the kidneys, fat, and other tissues. nih.govguidechem.com

Identification of Primary and Secondary Metabolites

The primary metabolic pathway for this compound begins with its hydrolysis into two primary metabolites: piperonyl alcohol and isobutyric acid. inchem.org

Subsequent metabolism of these primary metabolites leads to the formation of secondary metabolites. Piperonyl alcohol is oxidized first to piperonal (B3395001) and then further to piperonylic acid. inchem.orgnih.gov This piperonylic acid is a significant secondary metabolite. In some metabolic processes involving similar methylenedioxyphenyl (MDP) compounds, the methylenedioxy ring can be cleaved to form catechols. guidechem.com Isobutyric acid is a short-chain fatty acid that can be further metabolized within the body.

Conjugation Processes and Excretion Profiles

Metabolites of this compound are primarily eliminated from the body via the urine after undergoing conjugation. nih.govguidechem.com The main secondary metabolite, piperonylic acid, is excreted predominantly as its glycine (B1666218) conjugate. inchem.orgguidechem.com Other identified conjugates include glucuronides. guidechem.com

Excretion kinetics for this compound have been investigated in rabbits. In one study, following administration by gavage, only a fraction of the compound was recovered in the urine, indicating its metabolic transformation. inchem.org

| Compound | Test Animal | Dose | Excretion Route | % of Dose Recovered | Time Frame | Source |

|---|---|---|---|---|---|---|

| This compound | Rabbit (male) | 100 mg/kg bw (gavage) | Urine | 11% | 72 hours | inchem.org |

| Piperonyl acetate (B1210297) (for comparison) | Rabbit (male) | 100 mg/kg bw (gavage) | Urine | 70% | 72 hours | inchem.org |

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is facilitated by specific enzyme systems that catalyze its breakdown.

Esterase-mediated Hydrolysis

The initial and critical step in the metabolism of this compound is the cleavage of its ester bond. This reaction is mediated by carboxylesterases, a family of enzymes that hydrolyze esters to yield an alcohol and a carboxylic acid. researchgate.netucanr.edu In this case, hydrolysis results in the formation of piperonyl alcohol and isobutyric acid. This rapid hydrolysis is a common pathway for many ester-containing xenobiotics.

Cytochrome P450-dependent Metabolism

Following the initial hydrolysis, cytochrome P450 (CYP) enzymes play a crucial role in the further metabolism of the piperonyl alcohol moiety. nih.gov These heme-containing monooxygenases are responsible for the oxidation of piperonyl alcohol to piperonal and subsequently to piperonylic acid. nih.gov The methylenedioxy group, characteristic of piperonyl compounds, is a known substrate for and inhibitor of various CYP isoforms. nih.gov The metabolism of this group can sometimes lead to the formation of a stable, inhibitory complex with the CYP enzyme. nih.gov

Comparative Metabolic Studies Across Biological Systems

The metabolic fate and biotransformation of xenobiotics like this compound are not uniform across all life forms. Significant variations exist in the metabolic pathways and the rate of biotransformation between different biological systems, such as mammals, insects, and plants. These differences are primarily attributable to species-specific expression, activity, and substrate affinity of metabolic enzymes.

Metabolism in Mammalian Systems

In mammals, the biotransformation of this compound, an ester, is expected to begin with hydrolysis. This initial step is catalyzed by carboxylesterases, enzymes that are widely distributed in various tissues, particularly the liver and the gastrointestinal tract of numerous animal species, including cattle, pigs, broiler chicks, rabbits, and horses. researchgate.net This reaction cleaves the ester bond to yield piperonyl alcohol and isobutyric acid, which then enter subsequent Phase I and Phase II metabolic pathways.

Studies on related piperonyl esters provide insight into their metabolic disposition in mammals. Research involving the administration of this compound to male rabbits showed that 11% of the dose was recovered in the urine over a 72-hour period. inchem.org This contrasts with piperonyl acetate, a structurally similar compound, for which 70% of the dose was recovered in the urine under the same conditions, suggesting that the nature of the ester group significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. inchem.org

Following initial hydrolysis, the resulting metabolites undergo further biotransformation. The metabolites of related hydroxy- and alkoxy-substituted benzyl derivatives are typically excreted in the urine primarily as sulfate (B86663) and glucuronic acid conjugates. inchem.org The capacity for this type of conjugation can vary significantly between species. For instance, the activity of cytosolic Glutathione (B108866) S-transferase (GST), a critical family of Phase II detoxification enzymes, shows marked differences across various mammalian and avian species.

Table 1: Comparative Urinary Excretion of Piperonyl Esters in Rabbits This table displays the percentage of the initial dose recovered in the urine of male rabbits over 72 hours following administration of two different piperonyl esters.

| Compound | % Dose Recovered in Urine (72h) |

| This compound | 11% inchem.org |

| Piperonyl acetate | 70% inchem.org |

Table 2: Relative Activity of Cytosolic Glutathione S-transferase (GST) in the Liver of Various Species This table provides a qualitative comparison of GST activity, a key Phase II metabolic enzyme, using 1-chloro-2,4-dinitrobenzene (B32670) as a substrate.

| Species | Relative GST Activity |

| Rabbit | High researchgate.net |

| Horse | High researchgate.net |

| Pig | High researchgate.net |

| Rat | Low researchgate.net |

| Broiler Chick | Low researchgate.net |

| Cattle | Very Low researchgate.net |

Metabolic Interactions in Insect Systems

In insects, compounds containing a methylenedioxyphenyl group, such as this compound and the closely related synergist piperonyl butoxide (PBO), are well-known for their ability to inhibit key metabolic enzymes. nih.govnih.gov These compounds act as potent inhibitors of cytochrome P450 monooxygenases and, in some cases, esterases, which are the primary enzyme systems insects use to detoxify insecticides and other xenobiotics. orst.edunih.gov

Toxicological Profiles and Advanced Safety Assessments of Piperonyl Isobutyrate

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are critical for assessing the potential of a substance to cause genetic damage, which can lead to cancer and other hereditary diseases. These evaluations for piperonyl isobutyrate and related compounds have been conducted using a variety of in vitro and in vivo test systems.

In vitro genotoxicity assays are performed on microorganisms or cultured mammalian cells to detect the potential for a chemical to induce mutations or chromosomal damage. For this compound and its related compounds, a battery of tests has been employed.

Studies on the related compound piperonyl butoxide showed no evidence of genotoxicity in bacterial mutation assays using various Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538), both with and without metabolic activation. nih.gov Furthermore, piperonyl butoxide did not induce mutations in the CHO/HGPRT assay with Chinese hamster ovary (CHO) cells and did not cause chromosomal aberrations in CHO cells. nih.gov An unscheduled DNA synthesis (UDS) test using rat liver primary cell cultures also yielded negative results. nih.gov However, another study on piperonyl butoxide did find evidence of mutagenicity in cultured human RSa cells. nih.gov

Table 1: Summary of In Vitro Genotoxicity Assay Results for Related Compounds

| Test System | Test Substance | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Piperonyl Butoxide | Negative | nih.gov |

| CHO/HGPRT Mutation Assay | Piperonyl Butoxide | Negative | nih.gov |

| Chromosomal Aberration Test (CHO cells) | Piperonyl Butoxide | Negative | nih.gov |

| Unscheduled DNA Synthesis (UDS) | Piperonyl Butoxide | Negative | nih.gov |

| Ouabain-Resistant Mutation Assay (RSa cells) | Piperonyl Butoxide | Positive | nih.gov |

In vivo mutagenicity studies are conducted in living organisms to confirm findings from in vitro assays and to assess the genotoxic potential of a substance under more physiologically relevant conditions.

For a group of flavoring agents that includes this compound, the European Food Safety Authority (EFSA) noted the availability of in vivo mutagenicity data for several members of the group, which generally showed no genotoxic activity. dtu.dk Studies on piperonyl acetate (B1210297), a structurally related compound, indicated little to no in vivo genotoxicity. researchgate.net In Japan, a comprehensive review of mutagenicity data for food additives has been conducted, often employing the in vivo bone marrow micronucleus test in mice. d-nb.info While specific results for this compound were not detailed in the provided search results, the general approach involves a battery of tests to ensure food additive safety. d-nb.info

In Vitro Genotoxicity Assays.

Subchronic and Chronic Exposure Studies in Model Organisms

Subchronic and chronic toxicity studies involve repeated administration of a substance to model organisms, typically rodents, for an intermediate (subchronic) or long (chronic) duration to evaluate potential adverse health effects from long-term exposure. oecd.org

For piperonyl butoxide, a related compound, the primary target organ for toxicity in rodents is the liver. fao.org Short-term studies in rodents have shown that exposure can lead to liver enlargement, hypertrophic hepatocytes, and focal necrosis. fao.org In a chronic 52-week study, piperonyl butoxide was found to induce hepatocellular carcinomas in mice in a dose-dependent manner. nih.gov

The primary organ-specific toxicological endpoint observed in studies of the related compound piperonyl butoxide is hepatotoxicity. fao.org Chronic exposure in mice led to the development of hepatocellular carcinomas. nih.gov Other observed effects in animal studies with piperonyl butoxide include changes in thyroid hormone levels and alterations in the thyroid gland at certain doses. fao.org Developmental toxicity studies have also raised concerns, as piperonyl butoxide has been shown to inhibit the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic development, potentially leading to craniofacial and neurodevelopmental abnormalities in animal models. nih.gov

Histopathological and biochemical markers are used to identify and characterize organ damage and systemic toxicity. In studies with piperonyl butoxide, histopathological examination of the liver revealed hepatocellular enlargement and focal necrosis. fao.org In chronic studies, the most significant histopathological finding was the presence of hepatocellular carcinomas. nih.gov Biochemical markers that were altered in some studies included changes in clinical chemistry parameters related to liver function and reduced thyroid hormone levels. fao.orgfao.org

Organ-Specific Toxicological Endpoints.

Developmental and Reproductive Toxicity Research

Direct and comprehensive research specifically investigating the developmental and reproductive toxicity of this compound is limited in publicly available scientific literature. Safety data sheets for the compound often indicate that data for these specific endpoints are not available. thermofisher.com Consequently, safety assessments often rely on data from structurally related compounds, a practice known as read-across.

One of the most studied related compounds is piperonyl butoxide (PBO), a well-known pesticide synergist. publichealthtoxicology.com While distinct from this compound, PBO shares a common piperonyl structural moiety. Research into PBO has revealed potential developmental concerns. It has been identified as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development, particularly for the brain and face. nih.govnih.gov Animal studies have demonstrated that in utero exposure to PBO can lead to significant craniofacial malformations and more subtle neurodevelopmental abnormalities. nih.gov In humans, while studies are limited, PBO exposure during pregnancy has been associated with neurodevelopmental deficits. nih.govnih.gov

A multi-generational study in rats exposed to PBO in their diet found no direct effects on fertility, pup viability, or other reproductive indices up to the highest concentration tested. nih.gov However, general toxic effects, such as reduced body weight gains in parental generations and reduced pup weights, were observed at the highest exposure level. nih.gov Early developmental toxicology studies on PBO concluded it had low teratogenic potential, but more recent targeted research has shown it can cause both structural and behavioral abnormalities in mice and rats. nih.gov

Table 1: Summary of Developmental and Reproductive Toxicity Findings for the Related Compound Piperonyl Butoxide (PBO)

| Study Type | Species | Key Findings | Citation(s) |

| Mechanism of Action | Various (in vitro, animal models) | Inhibits Sonic hedgehog (Shh) signaling, a key pathway in embryonic morphogenesis. | nih.govnih.gov |

| In Utero Exposure | Animal Models (Mice, Rats) | Can cause overt craniofacial malformations and subtle neurodevelopmental abnormalities. | nih.govnih.gov |

| Human Observational Studies | Human | Limited studies link prenatal exposure to neurodevelopmental deficits. | nih.govnih.gov |

| Two-Generation Reproduction Study | CD (Sprague-Dawley) Rats | No direct effects on reproduction. Reduced parental and offspring body weights at high exposure levels. | nih.gov |

Comprehensive Safety Evaluation Methodologies

This compound has been subject to comprehensive safety evaluations by international regulatory and scientific bodies, particularly in its capacity as a food flavouring agent. nih.gov These evaluations employ systematic methodologies designed to assess the safety of chemicals, especially those with limited individual toxicological databases.

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern chemical safety assessment, allowing scientists to predict the toxicological properties of a substance based on its chemical structure and the known properties of similar compounds. This "read-across" approach is particularly valuable for groups of chemicals like flavouring agents, where it is impractical to conduct extensive testing on every single substance. researchgate.net

The safety evaluation of this compound by JECFA was conducted as part of a larger group of 46 "hydroxy- and alkoxy-substituted benzyl (B1604629) derivatives". inchem.org This grouping is based on the expectation that these substances will share common metabolic and biological pathways. This is supported by metabolic research in rabbits, which showed that both this compound and the structurally similar piperonyl acetate are metabolized into piperonylic acid, which is then excreted in the urine. researchgate.net The shared metabolic fate reinforces the scientific basis for grouping these esters together for a collective safety assessment.

Table 2: Structurally Related Compounds in the Safety Evaluation of this compound

| Compound Name | Chemical Relationship to this compound | Role in Safety Assessment | Citation(s) |

| Piperonyl Acetate | Structurally similar ester with a shared piperonyl group. | Metabolized to the same major metabolite (piperonylic acid), supporting the read-across approach. | researchgate.net |

| Piperonyl Butoxide (PBO) | Shares the piperonyl functional group. | Provides data on potential toxicity pathways (e.g., Shh inhibition) for the piperonyl structure, used as a conservative point of reference. | nih.govnih.gov |

| Piperonylic Acid | The common metabolite of this compound and piperonyl acetate. | Its formation is a key step in the detoxification and excretion pathway, central to the group's safety evaluation. | researchgate.net |

| Piperonal (B3395001) | The aldehyde corresponding to the piperonyl alcohol backbone. | Included in the same JECFA evaluation group of hydroxy- and alkoxy-substituted benzyl derivatives. | inchem.org |

The risk assessment of this compound relies on established models and methodologies that are standard in food safety evaluation. The fundamental process involves hazard identification, exposure assessment, and risk characterization. who.int

For substances with limited specific toxicity data, the Threshold of Toxicological Concern (TTC) approach is a key risk assessment tool. ljmu.ac.uk The TTC concept establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. ljmu.ac.uk Chemicals are categorized into classes (e.g., Cramer Classes I, II, and III) based on their chemical structure, with each class having an established safe exposure level. ljmu.ac.uk This allows for a safety determination without requiring a full suite of toxicological studies, which is appropriate for substances with low exposure levels, such as many flavouring ingredients.

Table 3: Key Risk Assessment Methodologies

| Methodology | Core Principle | Application to this compound | Citation(s) |

| JECFA/EFSA Procedure for Flavouring Agents | A stepwise evaluation integrating structure, metabolism, intake, and toxicity data for groups of related substances. | This compound was evaluated as part of a group of benzyl derivatives, leading to a conclusion of no safety concern at current intake levels. | inchem.orgeuropa.eu |

| Structure-Activity Relationship (SAR) / Read-Across | Using data from well-studied chemicals to predict the activity of structurally similar, less-studied chemicals. | Data from related esters and the broader class of benzyl derivatives were used to inform the safety assessment. | inchem.orgresearchgate.net |

| Threshold of Toxicological Concern (TTC) | A risk assessment principle that establishes safe levels of intake for chemicals with limited toxicity data based on their chemical structure. | Provides a framework for concluding safety for low-exposure substances like flavouring agents in the absence of extensive data. | ljmu.ac.uk |

Mechanisms of Biological Interaction and Pharmacological Relevance

Modulation of Enzyme Activity by Piperonyl Isobutyrate and its Metabolites

This compound's engagement with metabolic enzymes is central to its pharmacological and toxicological profile. It acts as a modulator, and most notably an inhibitor, of enzymes responsible for the detoxification of xenobiotics.

As a member of the methylenedioxyphenyl (MDP) class of compounds, this compound is recognized for its ability to inhibit cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net These heme-containing monooxygenases are fundamental to the Phase I metabolism of a vast array of endogenous substances and xenobiotics, including drugs and toxins. longdom.orgcore.ac.uk The inhibition of these enzymes by MDP compounds is a well-documented phenomenon that forms the basis of their use as synergists. nih.govmdpi.com

Research has firmly established that MDP compounds, the class to which this compound belongs, function as mechanism-based inactivators of cytochrome P450 enzymes. nih.govresearchgate.netnih.gov This process, also known as "suicide inhibition," is distinct from simple reversible inhibition. It requires the enzyme's own catalytic activity to convert the inhibitor into a reactive form that subsequently inactivates the enzyme. nih.gov

The process unfolds in a series of steps:

Binding: The this compound molecule binds to the active site of a P450 enzyme.

Metabolic Activation: The P450 enzyme, in a process requiring cofactors like NADPH, catalyzes the oxidative metabolism of the methylenedioxy bridge of the inhibitor. nih.govresearchgate.net

Reactive Intermediate Formation: This oxidation generates a highly reactive metabolite intermediate, which is believed to be a carbene species. nih.govresearchgate.net

Complex Formation: The reactive carbene intermediate then forms a stable, quasi-irreversible covalent bond with the ferrous heme iron within the P450 active site. nih.govresearchgate.net This creates a stable metabolite-inhibitor (MI) complex. nih.govresearchgate.net

This MI complex renders the enzyme catalytically inactive. nih.gov Because the inactivation is mechanism-based, it is characterized by being time-dependent, concentration-dependent, and NADPH-dependent, with the enzyme needing to be replaced by new protein synthesis to restore function. nih.govresearchgate.netexlibrisgroup.com

| Characteristic | Description | Source |

| Inactivation Type | Mechanism-Based (Suicide) Inhibition | nih.govresearchgate.netnih.gov |

| Requirement | NADPH-dependent enzymatic activity | nih.govresearchgate.net |

| Kinetics | Time-dependent and saturable | nih.govresearchgate.net |

| Mechanism | Formation of a reactive intermediate (carbene) | nih.govresearchgate.net |

| End Result | Stable, quasi-irreversible metabolite-P450 complex | nih.govresearchgate.netresearchgate.net |

The capacity of this compound to inactivate cytochrome P450 enzymes is intrinsically linked to its molecular structure.

The Methylenedioxyphenyl (MDP) Group: This functional group is the cornerstone of the inactivation mechanism. nih.govresearchgate.net The 1,3-benzodioxole (B145889) structure is the specific moiety that undergoes oxidative metabolism by P450 to form the reactive carbene intermediate that attacks the heme iron. nih.govresearchgate.net Without this group, mechanism-based inactivation of this type does not occur.

| Structural Feature | Role in P450 Inactivation | Source |

| Methylenedioxyphenyl Moiety | Essential for metabolic activation to a reactive intermediate. | nih.govresearchgate.netresearchgate.net |

| Overall Molecular Shape | Must allow entry and fit within the hydrophobic active site of the P450 enzyme. | mdpi.com |

| Ester Group and Side Chain | Influences binding affinity and selectivity for specific P450 isozymes. | nih.govresearchgate.net |

The inhibition of cytochrome P450 enzymes by this compound has profound effects on the metabolism of other co-administered xenobiotics. longdom.orgcore.ac.ukplos.org By inactivating these crucial detoxification enzymes, this compound can prevent or slow down the metabolic breakdown of other compounds. nih.govacs.org

This action is the foundation of insecticide synergism, a primary application for related MDP compounds like piperonyl butoxide. mdpi.comnih.gov In many insect species, resistance to insecticides is mediated by elevated levels of P450 enzymes that rapidly metabolize and detoxify the chemical. ugent.be When administered with an MDP compound, these P450 enzymes are inactivated, allowing the insecticide to persist for longer at higher concentrations, thereby overcoming resistance and enhancing its toxic effect. mdpi.comnih.gov Studies combining piperonyl butoxide with plant essential oils have demonstrated significant synergistic effects against mosquitoes, which were linked to the inhibition of P450 detoxification pathways. nih.gov

In mammals, the impact can be complex. While primarily an inhibitor, prolonged exposure to high doses of piperonyl butoxide has been shown to induce P450 content and mixed-function oxidase activities in rodents, leading to liver enlargement. nih.gov The inhibition of P450-mediated detoxification is a critical mechanism that can increase the toxicity of certain xenobiotics by preventing their elimination. acs.org

While P450 inhibition is its most prominent mechanism, the metabolic fate and biological interactions of this compound also involve other enzyme systems.

As an ester, this compound is a logical substrate for hydrolysis by carboxylesterases (CarE). ucanr.edudtu.dk These enzymes are abundant and play a major role in the detoxification of ester-containing compounds, cleaving the ester bond to produce an alcohol and a carboxylic acid. ucanr.edu In the case of this compound, hydrolysis would yield piperonyl alcohol and isobutyric acid, a reaction that represents a likely detoxification pathway in vivo. dtu.dk

| Enzyme Family | Interaction with this compound | Source |

| Cytochrome P450s (CYPs) | Mechanism-based inactivation (primary mechanism). | nih.govresearchgate.net |

| Carboxylesterases (CarE) | Expected to be a substrate for hydrolysis, a detoxification step. | ucanr.edudtu.dk |

| Glutathione (B108866) S-Transferases (GSTs) | May be indirectly affected or co-inhibited in certain biological systems. | nih.gov |

Inhibition of Cytochrome P450 Enzymes.

Structural Requirements for Enzyme Binding and Inactivation.

Receptor-Ligand Interactions and Signaling Pathways

Detailed information specifically documenting direct interactions between this compound and cellular receptors, or its modulation of specific signaling pathways, is limited in the reviewed scientific literature. Olfactory receptor screening studies have examined structurally similar compounds, such as piperonyl acetone (B3395972) and piperonyl alcohol, for their ability to bind to olfactory receptors, but this compound was not specifically highlighted. nih.govgoogle.com

While xenobiotics as a broad class of chemicals are known to have the potential to interfere with cellular signaling networks, such as the ERK and TGFβ pathways, direct evidence linking this compound to the modulation of these or other specific pathways has not been extensively characterized. brieflands.com Therefore, its pharmacological relevance is currently best understood through the lens of its well-defined effects on metabolic enzyme activity rather than through direct receptor-ligand binding or signaling pathway modulation.

Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation

This compound has been identified in patent literature as a compound capable of modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. google.comgoogle.comgoogleapis.com TRPA1 is a non-selective cation channel known for its role in detecting noxious stimuli that can lead to sensations of pain and irritation. googleapis.comyosan.edu The activation of TRPA1 is associated with burning and off-tasting sensations, particularly from agonists like menthol (B31143) and hydrogen peroxide. google.comgoogle.com

Research aimed at mitigating these negative sensory attributes has identified certain molecules as TRPA1 antagonists. google.comgoogleapis.com These antagonists function to counteract the sensations associated with TRPA1 activation. google.com In instances where an agonist, such as menthol, targets both TRPA1 and TRPV1, the application of antagonists to one or both receptors can synergistically reduce the negative sensations. google.comgoogle.com this compound is listed among compounds considered to be antagonists for reducing the burn sensation associated with high levels of TRPA1 agonists. google.comgoogle.comgoogleapis.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another non-selective cation channel, is activated by various stimuli including heat and capsaicin, leading to sensations of warming and burning. yosan.educellphysiolbiochem.com Similar to its effect on TRPA1, this compound is reported to be an antagonist of the TRPV1 receptor. google.comgoogle.comgoogleapis.com Its role as a TRPV1 antagonist is primarily in the context of reducing the burning sensations caused by high concentrations of agonists like menthol or hydrogen peroxide, which activate both TRPA1 and TRPV1. google.comgoogle.com

The mechanism of antagonism involves the reduction of calcium influx that occurs upon channel activation. A molecule is considered a potential antagonist or desensitizer if it causes a greater than 20% reduction in calcium flux compared to the agonist-activated receptor. google.comgoogleapis.com By inhibiting the TRPV1 receptor, this compound helps to mitigate the warming or burning sensations associated with its activation. google.com

Table 1: Modulation of TRP Channels by this compound This table is interactive. You can sort and filter the data.

| Compound Name | Target Channel | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|---|

| This compound | TRPA1 | Antagonism | Off-setting the burning/irritating sensation from agonists. | google.com, google.com, googleapis.com |

Influence on Phenylpropanoid Pathway Regulation

The phenylpropanoid pathway is a crucial metabolic route in plants, responsible for the synthesis of a wide array of secondary metabolites from the amino acid L-phenylalanine. nih.govmdpi.com This pathway generates essential compounds like lignin, flavonoids, and coumarins. nih.gov The flow of metabolites through this pathway, known as metabolic flux, is tightly regulated by a series of enzymes. nih.govnih.gov One of the key regulatory steps is catalyzed by Cinnamate 4-hydroxylase (C4H). nih.govplos.org

Impact on Cinnamate 4-Hydroxylase Activity

Cinnamate 4-hydroxylase (C4H) is a cytochrome P450-dependent monooxygenase (CYP73A) that catalyzes the second step in the general phenylpropanoid pathway: the hydroxylation of trans-cinnamic acid to produce 4-coumaric acid (p-coumaric acid). nih.govplos.orgnih.gov This enzymatic step is critical as it controls the entry of precursors into the main C6-C3 pathway branches. nih.gov

The effect of this compound on C4H activity has been investigated. In a study using recombinant C4H (CYP73A1 from Jerusalem artichoke) expressed in yeast microsomes, several methylenedioxy (MDP) compounds were tested for their inhibitory effects. nih.govresearchgate.net The results indicated that this compound has a minimal impact, demonstrating only a 5% inhibition of C4H activity under the tested conditions. nih.govresearchgate.net This level of inhibition is significantly lower than that of other MDP compounds like piperonylic acid, which was found to be a potent, mechanism-based inactivator of the enzyme. nih.govnih.govresearchgate.net

Table 2: Inhibitory Effect of Various Methylenedioxy Compounds on Cinnamate 4-Hydroxylase (CYP73A1) Activity This table is interactive. You can sort and filter the data.

| Compound | C4H Inhibition (%) | Source |

|---|---|---|

| Piperonylic acid | 58% | researchgate.net |

| 3,4-(Methylenedioxy)-phenyl acetic acid | 15% | researchgate.net |

| Methylenedioxy-aniline | 13% | researchgate.net |

| Ayapin | 13% | researchgate.net |

| Piperonyl chloride | 13% | researchgate.net |

| Piperonyl butoxide | 9% | researchgate.net |

| Safrole | 8% | researchgate.net |

| 3,4-(Methylenedioxy)-toluene | 8% | researchgate.net |

| Piperonylnitrile | 7% | researchgate.net |

| Piperonal (B3395001) | 5% | researchgate.net |

| This compound | 5% | nih.gov, researchgate.net |

| Isosafrole | 5% | researchgate.net |

| Piperonyl acetate (B1210297) | 2% | researchgate.net |

| Piperonyl alcohol | 2% | researchgate.net |

| 3,4-(Methylenedioxy)-cinnamic acid | 2% | researchgate.net |

Alterations in Metabolite Flux and Accumulation

The inhibition of Cinnamate 4-hydroxylase directly impacts the metabolic flux through the phenylpropanoid pathway. nih.gov By blocking or reducing the conversion of cinnamic acid to 4-coumaric acid, the balance of these metabolites is altered. nih.govnih.gov Research utilizing the potent C4H inactivator piperonylic acid provides a clear model of these effects. nih.govresearchgate.net

In vivo experiments on elicited tobacco cell suspensions treated with piperonylic acid resulted in a sharp decrease in the concentration of 4-coumaric acid (a 13-fold reduction). researchgate.net Concurrently, there was a significant accumulation of the C4H substrate, cinnamic acid (a 20-fold increase), compared to control cells. researchgate.net This demonstrates that inhibiting C4H effectively blocks the input of precursors into the downstream segments of the phenylpropanoid pathway. nih.gov As a consequence, the synthesis of compounds derived from 4-coumaric acid, such as the coumarin (B35378) scopoletin, is also strongly diminished. nih.govnih.govresearchgate.net Given this compound's very low inhibitory activity on C4H, its impact on metabolite flux and accumulation would be correspondingly minimal compared to potent inhibitors. nih.govresearchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization of Piperonyl Isobutyrate

Novel Synthetic Routes and Catalytic Approaches

The synthesis of piperonyl isobutyrate and related esters is increasingly moving towards greener and more efficient catalytic methods, particularly those employing enzymes. These biocatalytic routes offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of unwanted by-products. mdpi.com

One of the most promising approaches is the use of lipases for esterification or transesterification. scielo.br Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in environments with low water activity. scielo.br The enzymatic synthesis of analogous flavor esters, such as piperonyl acetate (B1210297), has been successfully achieved via transesterification of piperonyl alcohol with vinyl acetate, demonstrating the viability of this method for the piperonyl moiety. researchgate.net For isobutyrate esters specifically, lipases from Candida rugosa have been effectively used, with reaction parameters such as pH and temperature being optimized to maximize yield. nih.gov

Immobilization of lipases on solid supports is a key strategy to enhance their stability and allow for catalyst reuse, which is crucial for industrial applications. mdpi.com This technique also allows for the modulation of the enzyme's catalytic properties. mdpi.com Further process intensification can be achieved by employing non-conventional energy sources. Microwave irradiation, for example, can significantly accelerate enzymatic ester synthesis by interacting with the polar functional groups of the lipase, which can lead to conformational changes that improve substrate access to the active site, thereby increasing reaction rates and shortening reaction times. researchgate.net

Beyond enzymatic methods, traditional chemical catalysis continues to be explored. Transesterification reactions can be catalyzed by Lewis acids, such as sulfuric acid and p-toluenesulfonic acid, or Lewis bases. google.com These methods, while effective, often require more stringent reaction conditions compared to their enzymatic counterparts.

Table 1: Comparison of Catalytic Approaches for Piperonyl Ester Synthesis

| Catalytic Method | Catalyst Example | Key Advantages | Relevant Findings | Source(s) |

|---|---|---|---|---|

| Enzymatic Esterification | Candida rugosa Lipase (CRL) | High selectivity, mild reaction conditions, environmentally friendly. | Optimal temperature for n-amyl isobutyrate synthesis found to be 45°C and optimal pH around 8.0. | nih.gov |

| Enzymatic Transesterification | Immobilized Lipases | Catalyst is reusable, enhanced stability, potential for continuous processes. | Lipase immobilization is a key challenge; inhibition by short-chain acids/alcohols can occur. | mdpi.com |

| Microwave-Assisted Enzymatic Synthesis | Lipases | Drastically reduced reaction times, increased reaction rates and conversion. | Microwaves influence the dipole moment of lipases, potentially enhancing activity. | researchgate.net |

| Acid/Base Catalysis | p-Toluenesulfonic acid, Sodium methoxide | Well-established chemistry, effective for transesterification. | Can be used to produce various esters but may require harsher conditions than enzymatic methods. | google.com |

Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The functional groups of this compound and its precursor, piperonyl alcohol, serve as handles for chemical modification. These derivatization strategies aim to introduce new functionalities, alter physicochemical properties like solubility, or incorporate the piperonyl moiety into larger molecular architectures to create materials with specific applications.

Piperonyl glucoside is a derivative created by attaching a glucose molecule to piperonyl alcohol. paulaschoice.fr This glycosylation process transforms the parent alcohol into a water-soluble compound with potential applications in cosmetics. The synthesis involves the enzymatic or chemical transfer of a glucose unit to the hydroxyl group of piperonyl alcohol. paulaschoice.fr This derivative is a component of a commercial ingredient blend marketed for use in products designed for sensitive skin, where it is purported to help manage factors that lead to redness. paulaschoice.fr

The piperonyl moiety can be incorporated into polymers to impart specific properties. This is typically achieved by first synthesizing a polymerizable monomer containing the piperonyl group.

A notable example is the synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate (BMAOME), a methacrylate (B99206) monomer featuring a pendant piperonyl group. researchgate.net This monomer can be copolymerized with other monomers, such as glycidyl (B131873) methacrylate (GMA), to create functional polymers. The reactivity ratios of these copolymerization reactions have been determined, and the resulting copolymers exhibit distinct thermal properties, such as specific glass transition temperatures (Tg), which are dependent on the copolymer composition. researchgate.net These functionalized polymers have potential applications as new modified materials or coatings. researchgate.net

Another strategy involves grafting piperonyl groups onto existing polymer backbones. For instance, new hydrogels have been prepared through the reaction of piperonal (B3395001) (piperonyl aldehyde) with the amine groups of chitosan (B1678972), a natural biopolymer. mdpi.com This imination reaction, followed by the self-assembly of the modified chitosan chains, results in a hydrogel network where the piperonyl moiety is covalently integrated into the polymeric structure. mdpi.com Such materials are being explored for biomedical applications, including as excipients in drug delivery systems. mdpi.com

Table 2: Properties of Methacrylate Copolymers with Pendant Piperonyl Groups

| Copolymer Composition (BMAOME mole fraction) | Monomer Reactivity (r_BMAOME) | Monomer Reactivity (r_GMA) | Glass Transition Temp (T_g), °C | Thermal Decomposition Start (°C) | Source(s) |

|---|---|---|---|---|---|

| Poly(BMAOME) Homopolymer | - | - | 115 | 285 | researchgate.net |

| Copolymer (0.26) | 1.34 ± 0.12 (FR method) | 0.65 ± 0.04 (FR method) | 98 | 260 | researchgate.net |

| Copolymer (0.73) | 1.30 ± 0.10 (KT method) | 0.61 ± 0.05 (KT method) | 110 | 275 | researchgate.net |

Data derived from the synthesis and characterization of copolymers of BMAOME and glycidyl methacrylate (GMA). Reactivity ratios calculated by Finemann–Ross (FR) and Kelen–Tudos (KT) methods.

Oxetane (B1205548) rings are four-membered cyclic ethers that are increasingly used in medicinal chemistry as structural motifs to improve physicochemical properties such as solubility and metabolic stability. acs.orgnih.gov The piperonyl group has been incorporated into molecules containing a pendant oxetane ring.

For example, a piperonyl derivative featuring an oxetane was synthesized as an inhibitor of IspE, an enzyme targeted for the treatment of diseases like malaria. In this synthesis, the key step was a conjugate addition involving a piperonyl-substituted building block. acs.org The incorporation of the oxetane was shown to improve the water solubility of the enzyme inhibitor, demonstrating a specific application of this derivatization strategy. acs.org The synthesis of such complex molecules often relies on the availability of versatile oxetane building blocks, such as oxetan-3-one. acs.orgbeilstein-journals.org

Incorporation into Polymeric Structures.

Stereochemical Aspects in Synthesis and Biological Activity

While this compound itself is an achiral molecule, many of its derivatives possess stereocenters, and their specific three-dimensional arrangement is often critical to their biological function. wiley.com The stereoselective synthesis of these chiral derivatives is a significant area of research, as different stereoisomers can have vastly different activities. wiley.com

A prominent example is the synthesis of biologically active lignans (B1203133), which often involves chiral γ-butyrolactone intermediates. The stereoselective synthesis of (+)-β-piperonyl-γ-butyrolactone has been achieved through the diastereoselective alkylation of a chiral enolate derived from an Evan's oxazolidinone. researchgate.netresearchgate.net This method allows for precise control over the stereochemistry, which is essential for the synthesis of target lignans like (±)-yatein, which exhibits antiviral and antibacterial properties. researchgate.net

Similarly, the synthesis of chiral amines like R-α-propyl-piperonyl amine highlights the importance of stereochemistry. This specific enantiomer is a key intermediate in the preparation of potent human elastase inhibitors. google.com Its synthesis requires asymmetric methods to achieve a high diastereomeric excess, as the biological activity resides in the desired stereoisomer. google.com

The influence of stereochemistry extends to other classes of piperonyl derivatives as well. Certain piperazine-based compounds with a piperonyl group have defined (Z,Z) stereochemistry in their side chains, which is integral to their potential as antiparasitic agents. ontosight.ai The precise geometry of the molecule influences how it interacts with biological targets, underscoring the need for stereocontrolled synthetic methods in the development of new bioactive compounds. asm.orggoogle.com

Analytical Methodologies for Characterization and Quantification of Piperonyl Isobutyrate

Chromatographic Techniques and Advancements

Chromatographic techniques are fundamental in the separation and analysis of piperonyl isobutyrate from various matrices. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. Advancements in instrumentation and column technology continue to enhance the resolution, sensitivity, and speed of these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on their mass-to-charge ratio. thermofisher.com

The technique is widely used for the analysis of complex mixtures, including the identification of indole (B1671886) alkaloids and the profiling of volatile compounds in various plant species. notulaebotanicae.romdpi.com For instance, a study on Capsicum annum cultivars used GC-MS to identify seventy-one different chemical compounds. mdpi.com The mass spectra for analysis are typically recorded after a solvent delay, and identification of components is often achieved by comparing the mass spectra with established libraries like the NIST11 mass spectral library. mdpi.com In the analysis of this compound, GC-MS data reveals a main library of 101 total peaks, with the top peak having a specific mass-to-charge ratio (m/z). nih.gov

The optimization of GC-MS methods is crucial for achieving sensitive and accurate quantification, particularly for trace-level analysis in complex matrices like human plasma. nih.gov Method validation often includes assessing linearity, precision, and accuracy to ensure reliable results. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of various compounds. In a specific application, HPLC was employed to simultaneously determine safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide, using this compound as an internal standard. nih.gov The method involved adsorbing samples onto silica (B1680970) cartridges and eluting them with a suitable solvent before injection into a reversed-phase chromatography column. nih.gov

HPLC methods can be developed for various matrices, including water, sediments, and commercial formulations. For instance, a method for analyzing rotenone (B1679576) and its synergist piperonyl butoxide (PBO) utilized a C18 reversed-phase column with an acetonitrile–0.025 M phosphoric acid mobile phase. fisheries.org Detection was achieved using UV absorbance or fluorescence. fisheries.org The development of HPLC methods often requires validation of parameters such as selectivity, linearity, sensitivity, limit of detection, and accuracy. sci-hub.se

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of trace-level compounds in complex matrices. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

LC-MS/MS has been successfully applied to the simultaneous determination of pyrethrins, pyrethroids, and piperonyl butoxide (PBO) in animal feeds. nih.gov In such methods, precursor ions are often formed as [M+H]⁺ or [M+NH₄]⁺ adducts in the positive electrospray ionization mode. nih.govresearchgate.net The choice of mobile phase additives, such as formic acid or ammonium (B1175870) acetate (B1210297), is critical for optimizing ionization efficiency and chromatographic separation. nih.gov For example, while formic acid can enhance the signal for some compounds, it may reduce the peak intensities for others, necessitating careful method development. nih.gov

The validation of LC-MS/MS methods typically includes assessment of selectivity, limit of quantitation (LOQ), linearity, accuracy, precision, and matrix effects. researchgate.net These methods can achieve low limits of detection, making them suitable for routine analysis of pesticide residues in food and environmental samples. researchgate.netsciex.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds like this compound. These techniques provide detailed information about the functional groups and atomic connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For this compound, ¹H NMR and ¹³C NMR spectra have been recorded and are available in public databases. nih.gov The comparison of NMR spectral data of various piperonyl esters can provide insights into their structural similarities and differences. researchgate.net

| ¹H NMR Spectral Data | |

| Instrument | BRUKER AC-300 |

| Sample Source | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan |

| Source: PubChem. nih.gov |

| ¹³C NMR Spectral Data | |

| Sample Source | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan |

| *Source: PubChem. nih.gov * |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. measurlabs.com The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. libretexts.org

For this compound, IR spectra have been obtained using various techniques, including Fourier Transform Infrared (FTIR) spectroscopy on a film, Attenuated Total Reflectance (ATR-IR), and vapor phase IR. nih.gov Each technique can provide slightly different spectral features. The presence of specific functional groups, such as the ester carbonyl group (C=O) and the ether linkages in the benzodioxole ring, will result in characteristic absorption bands in the IR spectrum. spectroscopyonline.comresearchgate.net

| IR Spectral Data | |

| FTIR Instrument | Bruker IFS 45 |

| FTIR Technique | Film |

| ATR-IR Sample Source | Aldrich |

| Vapor Phase IR Sample Source | Aldrich |

| Source: PubChem. nih.gov |

UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a molecule. mdpi.com This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—functional groups that absorb light in the UV-Vis range. mdpi.com For this compound, the presence of the 1,3-benzodioxole (B145889) ring system constitutes the primary chromophore. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the intensity of the absorption at that wavelength. mdpi.com In the analysis of lignin, a complex polymer containing aromatic structures similar to the benzodioxole ring, an intense signal around 280 nm is observed, which is attributed to n-π* electronic transitions in conjugated phenolic groups. researchgate.net Similarly, for compounds dissolved in aqueous solutions, a maximum absorption for lignin-dissolved solutions has been identified at approximately 276 nm. utwente.nl While specific λmax values for this compound were not found in the provided search results, its structural similarity to these compounds suggests its primary absorption would occur in the mid-UV range.

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration. The technique is valued for its simplicity, speed of analysis, and ease of use. mdpi.com

Table 1: Spectroscopic Parameters in UV-Vis Analysis

| Parameter | Description | Relevance to this compound |

| Wavelength (λ) | The specific wavelength of light being passed through the sample. | Measured in nanometers (nm). The analysis would scan a range in the UV region (approx. 200-400 nm) to find the maximum absorbance. |

| Absorbance (A) | The amount of light absorbed by the sample. It is a dimensionless quantity. | Directly proportional to the concentration of this compound in the sample. |

| λmax | The wavelength at which the maximum absorption of light occurs. | A characteristic value for a given compound under specific solvent conditions. Used for quantitative measurements to ensure maximum sensitivity. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A constant for a specific compound at a specific wavelength. It is required for concentration determination using the Beer-Lambert Law. |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex matrices, such as food, environmental, or pharmaceutical samples, necessitates effective sample preparation to isolate the analyte from interfering substances. dataintelo.comnih.gov Complex matrices can contain a multitude of components like fats, proteins, pigments, and other small molecules that can interfere with the final analysis. nih.govmdpi-res.com Extraction techniques are therefore crucial for sample cleanup, concentration of the analyte, and matrix simplification, which ultimately enhances the accuracy and sensitivity of chromatographic analysis. nih.govsigmaaldrich.com The choice of extraction protocol depends on the physicochemical properties of the analyte and the nature of the sample matrix. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that partitions analytes between a liquid sample and a solid stationary phase (sorbent). sigmaaldrich.comchromatographyonline.com The process involves isolating one or more analytes from the liquid sample by extracting, partitioning, and/or adsorbing them onto the sorbent. sigmaaldrich.com This technique is widely used for sample cleanup and concentration prior to analysis by methods like HPLC or GC. sigmaaldrich.comsigmaaldrich.com

The general SPE procedure consists of four steps:

Conditioning: The sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

Loading: The sample is passed through the sorbent bed. The analyte of interest is retained on the sorbent through specific interactions, while the sample matrix passes through.

Washing: Interfering compounds that may have been retained are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge for subsequent analysis.

For this compound, which is a moderately non-polar compound, a reversed-phase SPE approach would be suitable for extraction from polar (aqueous) matrices. thermofisher.com

Table 2: Common SPE Sorbent Types and Applicability

| Sorbent Type | Retention Mechanism | Typical Analytes | Applicability for this compound |

| Reversed-Phase (e.g., C18, C8) | Non-polar interactions (van der Waals forces). thermofisher.com | Non-polar to moderately polar organic compounds from aqueous matrices. thermofisher.comchromatographyonline.com | High. Ideal for extracting from aqueous samples like beverages or environmental water samples. |

| Normal-Phase (e.g., Silica, Diol) | Polar interactions (hydrogen bonding, dipole-dipole). chromatographyonline.com | Polar analytes from non-polar matrices. chromatographyonline.com | Low. Would be used if this compound were dissolved in a very non-polar solvent. |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic attraction between charged analytes and charged sorbent. thermofisher.com | Ionic or ionizable compounds. thermofisher.com | Not applicable, as this compound is a neutral molecule. |

Immunoaffinity Column (IAC) Methods

Immunoaffinity Chromatography (IAC) is a highly specific purification technique that utilizes the reversible interaction between an antibody and its target antigen. nih.gov In this method, monoclonal antibodies highly specific to the analyte of interest are immobilized onto a solid support within a column. r-biopharm.combiotica.gr This makes IAC an exceptionally selective tool for isolating a single compound or a class of related compounds from highly complex matrices like food and feed. nih.govr-biopharm.com

The IAC process involves:

Passing a liquid sample extract through the column.

The specific antibodies bind the target analyte (e.g., this compound), allowing all other matrix components to be washed away.

The purified analyte is then eluted by changing the buffer conditions (e.g., altering pH or ionic strength) to disrupt the antibody-antigen binding. nih.gov

The main advantage of IAC is the production of extremely clean extracts, which can significantly improve the performance of subsequent analytical methods like HPLC or LC-MS/MS by reducing matrix effects and lowering detection limits. r-biopharm.combiotica.gr While IACs are commonly developed for analytes of significant concern like mycotoxins, the technology is adaptable. chromatific.comlab-analytics.co.za A custom immunoaffinity column could be developed for this compound for applications requiring ultra-trace level quantification in challenging samples. chromatific.com

Liquid-Liquid Extraction Techniques

Liquid-Liquid Extraction (LLE) is a fundamental separation method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comphenomenex.comwikipedia.org The analyte partitions between the two phases based on its partition coefficient (LogP). scioninstruments.com LLE is widely used for sample cleanup in the pharmaceutical, environmental, and chemical industries. organomation.comscioninstruments.com

The process generally involves:

Mixing the sample (often an aqueous solution) with an immiscible organic solvent in a separatory funnel. scioninstruments.com

Vigorous shaking to facilitate the transfer of the analyte from the sample phase to the extraction solvent.

Allowing the two layers to separate, after which the layer containing the analyte (the extract) is collected for analysis. phenomenex.com

The efficiency of LLE can be optimized by selecting an appropriate solvent and adjusting the pH of the aqueous phase. scioninstruments.comelementlabsolutions.com For a neutral compound like this compound, the choice of solvent is primarily dictated by its polarity. Solvents like ethyl acetate or chloroform (B151607) would be effective for its extraction from aqueous samples. organomation.com Variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), use a small amount of extraction solvent and a disperser solvent to create a cloudy solution, increasing the surface area for rapid analyte transfer, making it suitable for extracting organic compounds from water. wikipedia.org

Environmental Behavior and Ecotoxicological Considerations of Piperonyl Isobutyrate

Environmental Fate and Distribution in Various Compartments

The environmental fate and distribution of piperonyl isobutyrate, a compound used in various applications including as a flavoring agent and in conjunction with insecticides, are influenced by its physicochemical properties. nih.govnih.gov While specific, comprehensive studies on its partitioning in different environmental compartments (air, water, soil, and sediment) are not extensively detailed in publicly available literature, its characteristics provide some insight. This compound is described as a colorless oily liquid that is insoluble in water but soluble in organic solvents and oils. nih.gov This suggests a tendency for the compound to associate with organic matter in soil and sediment rather than remaining dissolved in water.

Ecotoxicological Impact on Non-Target Organisms

The ecotoxicological impact of this compound on organisms not targeted by its intended use is an area where specific data is limited. thermofisher.com General statements in safety data sheets indicate that it is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com However, this lack of data does not equate to a lack of potential effects, and more research is needed to fully characterize its risk to various non-target species. The impact on non-target organisms can be influenced by its use as a synergist with insecticides like pyrethrins, potentially increasing the toxicity of these primary agents to a broader range of organisms. researchgate.nettewhatuora.govt.nz